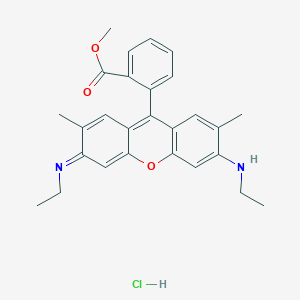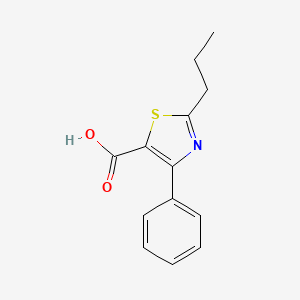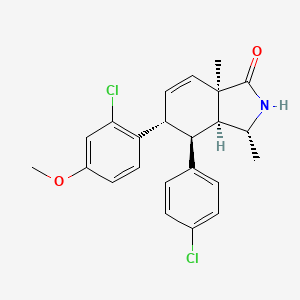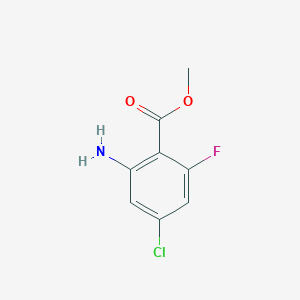
8-Chloro-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylquinoline typically involves the cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a eutectic solvent to obtain 3-methylquinoline-8-sulfonic acid. This intermediate is then chlorinated using bis(trichloromethyl) carbonate under the action of an organic base to yield this compound .
Industrial Production Methods: For large-scale production, the process is optimized to avoid the release of corrosive gases and to ensure the reaction is suitable for industrial applications. This involves using environmentally friendly solvents and catalysts to enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-3-methylquinoline has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antimicrobial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 8-Chloro-3-methylquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: It inhibits enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
Pathways Involved: The inhibition of these enzymes leads to the fragmentation of bacterial DNA, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloro-8-methylquinoline
- 3-Methylquinoline-8-sulfonyl chloride
Comparison: 8-Chloro-3-methylquinoline is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H8ClN |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
8-chloro-3-methylquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,1H3 |
InChI-Schlüssel |
RYBQMBBAJBOCOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


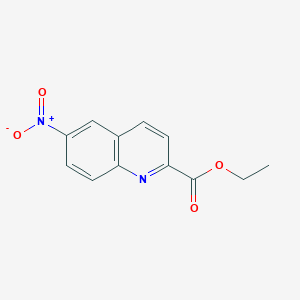

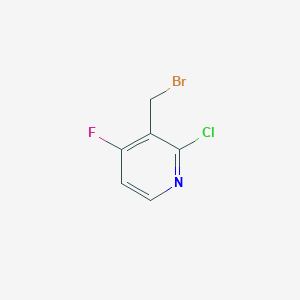

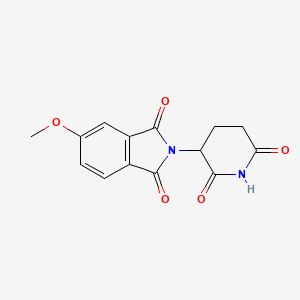
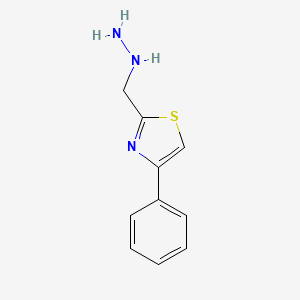
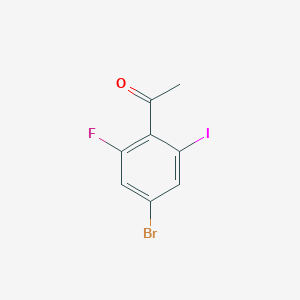
![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)

